molecular formula C17H23N3O2 B1521045 tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate CAS No. 1093759-55-7

tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate

Cat. No. B1521045
M. Wt: 301.4 g/mol
InChI Key: WRVJPQOJARXCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate” is an organic compound with the chemical formula C24H34N4O2. It is also known as “tert-Butyl (1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate” and has a molecular weight of 247.29 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate” consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . The SMILES string for this compound is CC(C)(C)OC(=O)NCc1ccnc2[nH]ccc12 .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of chemical compounds similar to tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate, involving starting tert-butyl 4-oxopiperidine-1-carboxylate, are essential steps in the development of Schiff base compounds for potential applications. These compounds are synthesized and characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR, and X-ray crystallographic analysis, which helps in understanding their molecular and crystal structure. This process is critical for creating compounds with potential applications in various fields, including drug discovery and material science (Çolak, Karayel, Buldurun, & Turan, 2021).

Asymmetric Synthesis

Research into the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which includes tert-butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate derivatives, has demonstrated practical methodologies for achieving high yields and enantiomeric excess. This approach is significant for the efficient production of chiral compounds, which are valuable in pharmaceuticals and agrochemicals. The process involves a nitrile anion cyclization strategy, showcasing the potential for creating complex molecules with high stereochemical purity, demonstrating the compound's relevance in synthetic organic chemistry (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Water Oxidation Catalysis

The compound's derivatives have been explored for their role in catalyzing water oxidation, a critical reaction for energy conversion and storage processes. Research involving structurally related complexes has shown that these compounds can facilitate oxygen evolution reactions, indicating potential applications in renewable energy technologies, such as artificial photosynthesis and solar fuel production (Zong & Thummel, 2005).

Intermediates for Anticancer Drugs

Tert-butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate and its derivatives serve as important intermediates in the synthesis of small molecule anticancer drugs. The development of synthetic methods for such intermediates, showcasing high yields and confirming their structure through NMR, plays a crucial role in the pharmaceutical industry's efforts to develop new anticancer therapies. These intermediates are foundational for creating drugs targeting various cancer types, underscoring their significance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).

properties

IUPAC Name

tert-butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-7-14(8-11-19)20-12-6-13-5-4-9-18-15(13)20/h4-6,9,12,14H,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVJPQOJARXCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678020
Record name tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate

CAS RN

1093759-55-7
Record name tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.